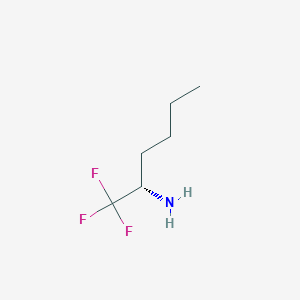

(S)-1,1,1-Trifluoro-2-hexylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,1,1-trifluorohexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c1-2-3-4-5(10)6(7,8)9/h5H,2-4,10H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRYXZXWFBPGEJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735249 | |

| Record name | (2S)-1,1,1-Trifluorohexan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344635-30-8 | |

| Record name | (2S)-1,1,1-Trifluorohexan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of S 1,1,1 Trifluoro 2 Hexylamine

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For (S)-1,1,1-Trifluoro-2-hexylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and stereochemistry.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the hexyl chain and the amine group. The chemical shifts and coupling patterns would confirm the linear hexyl structure and the position of the amine group. For instance, the proton on the chiral carbon (C2) would appear as a complex multiplet due to coupling with the adjacent CF₃ group and the protons on C3.

¹³C NMR: The carbon NMR spectrum would reveal six distinct signals corresponding to the six carbon atoms of the hexyl chain. The carbon atom bonded to the trifluoromethyl group (C1) and the chiral carbon (C2) would show characteristic shifts influenced by the electronegative fluorine atoms and the nitrogen atom.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would exhibit a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of a CF₃ group attached to a chiral center. Furthermore, coupling between the fluorine atoms and the proton on the chiral carbon (³JHF) would be observed, providing further structural confirmation.

Although specific experimental data for this compound is not available, the following table outlines the expected NMR data based on the analysis of similar compounds.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity and Coupling Constants (J) |

| ¹H | ||

| CH₃ (C6) | 0.8 - 1.0 | Triplet |

| (CH₂)₃ (C3, C4, C5) | 1.2 - 1.6 | Multiplets |

| CH (C2) | 3.0 - 3.5 | Multiplet (due to coupling with ¹⁹F and adjacent ¹H) |

| NH₂ | 1.5 - 2.5 (broad) | Singlet (broad) |

| ¹³C | ||

| C6 | ~14 | |

| C3, C4, C5 | 22 - 32 | |

| C2 | 50 - 60 | Quartet (due to coupling with ¹⁹F) |

| C1 | 125 - 130 | Quartet (¹JCF) |

| ¹⁹F | ||

| CF₃ | -70 to -80 (relative to CFCl₃) | Doublet (due to coupling with C2-H) |

Table 1: Predicted NMR Spectroscopic Data for this compound. This data is predictive and based on the analysis of structurally similar compounds, as specific experimental data is not publicly available.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3400 cm⁻¹), C-H stretches of the alkyl chain (around 2850-2960 cm⁻¹), and N-H bending (around 1600 cm⁻¹). Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group would be prominent in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-C backbone of the hexyl chain would likely show characteristic signals in the Raman spectrum. While the C-F stretches are also Raman active, they are typically more intense in the IR spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3400 (medium) | Weak |

| C-H Stretch (alkyl) | 2850 - 2960 (strong) | Strong |

| N-H Bend (scissoring) | 1590 - 1650 (medium) | Weak |

| C-F Stretch (asymmetric & symmetric) | 1100 - 1300 (very strong) | Medium |

Table 2: Predicted Vibrational Spectroscopy Data for this compound. This data is predictive and based on the analysis of structurally similar compounds, as specific experimental data is not publicly available.

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and the assessment of its purity. The molecular weight of this compound is 155.16 g/mol . cymitquimica.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 155. Key fragmentation patterns would include the loss of the butyl group ([M-57]⁺) and the cleavage of the C1-C2 bond, leading to characteristic fragments.

| Ion | Expected m/z | Identity |

| [M]⁺ | 155 | Molecular Ion |

| [M-15]⁺ | 140 | Loss of CH₃ |

| [M-57]⁺ | 98 | Loss of C₄H₉ (butyl radical) |

| [C₂H₄NF₃]⁺ | 99 | Cleavage at C2-C3 |

Table 3: Predicted Mass Spectrometry Fragmentation for this compound. This data is predictive and based on the analysis of structurally similar compounds, as specific experimental data is not publicly available.

Electron Paramagnetic Resonance (EPR) for Mechanistic Insights

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and many transition metal ions. Since this compound is a diamagnetic molecule with all its electrons paired, it is EPR-silent. Therefore, this technique is not applicable for the direct characterization of this compound. It would only be useful for studying reactions involving this amine where radical intermediates might be formed.

Chromatographic and Separation Methods for Chiral Purity Determination

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is fundamental in the analysis of chiral compounds. Chromatographic and electrophoretic methods are the cornerstone of these assessments, providing high-resolution separation of enantiomers.

Chiral Gas Chromatography (GC) is a powerful technique for separating volatile enantiomers. However, primary amines like this compound are often too polar and may exhibit poor chromatographic behavior on standard GC columns. To overcome this, a crucial derivatization step is employed to convert the amine into a less polar, more volatile derivative.

The process involves reacting the amine with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral GC column. Alternatively, the amine can be derivatized with an achiral reagent to improve volatility and then separated on a chiral stationary phase (CSP) column. gcms.cz

For the analysis of chiral amines, reagents such as N-trifluoroacetylprolyl chloride (TFAPC) or heptafluorobutyl chloroformate (HFBCF) are commonly used. nih.govnih.gov The resulting diastereomeric amides are then analyzed by GC-MS. The mass spectrometer allows for sensitive detection and structural confirmation of the separated derivatives. The ratio of the peak areas for the two diastereomers directly corresponds to the enantiomeric ratio of the original amine sample.

Illustrative GC-MS Parameters for Diastereomeric Separation: The following table represents typical, not specific, conditions for the analysis of a derivatized chiral amine.

| Parameter | Value |

| GC Column | Achiral DB-5 or similar (30 m x 0.25 mm ID, 0.25 µm film) |

| Derivatizing Agent | (R)-N-Trifluoroacetylprolyl chloride |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Detector | Electron Ionization (EI), Scan Mode (m/z 50-500) |

| Expected Result | Baseline separation of the two diastereomeric amides |

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the enantiomeric excess of chiral compounds. heraldopenaccess.us The separation can be achieved through two primary strategies: direct and indirect.

The direct method involves using a chiral stationary phase (CSP). These columns contain a chiral selector immobilized on the support material (e.g., silica (B1680970) gel). Enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., Chiralpak series) are highly effective for a wide range of chiral compounds, including amines. nih.gov

The indirect method, similar to the GC approach, involves pre-column derivatization with a chiral derivatizing agent to form diastereomers. These can then be separated on a much more common and robust achiral reversed-phase column (e.g., C18). nih.gov The choice between direct and indirect methods depends on the availability of a suitable CSP and the specific characteristics of the analyte. For this compound, a direct method using a Chiralpak column would likely be the preferred approach for its simplicity and accuracy. nih.gov

Illustrative Chiral HPLC Conditions for Direct Enantioseparation: The following table represents typical, not specific, conditions for the analysis of a chiral amine.

| Parameter | Value |

| HPLC Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 220 nm |

| Expected Result | Two separated peaks for (S)- and (R)-1,1,1-Trifluoro-2-hexylamine |

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and minimal sample consumption. cmu.edu In CE, enantioseparation is typically achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov

Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used in CE. nih.gov The chiral cavity of the CD molecule allows for differential inclusion complexation with the two enantiomers. This difference in binding affinity results in different electrophoretic mobilities, leading to their separation. For primary amines, derivatization with a fluorescent tag like fluorescein (B123965) isothiocyanate (FITC) can be performed prior to analysis to enable highly sensitive laser-induced fluorescence (LIF) detection. cmu.eduacs.org The separation conditions, such as the type and concentration of the chiral selector, buffer pH, and temperature, are optimized to achieve baseline resolution of the enantiomers. nih.gov

Illustrative CE Conditions for Enantioseparation: The following table represents typical, not specific, conditions for the analysis of a chiral amine.

| Parameter | Value |

| Capillary | Fused Silica (50 cm total length, 40 cm effective length, 50 µm ID) |

| Background Electrolyte | 50 mM Phosphate Buffer (pH 4.5) |

| Chiral Selector | 20 mM Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

| Voltage | 25 kV |

| Temperature | 20 °C |

| Detection | UV at 214 nm or LIF (with derivatization) |

| Expected Result | Separation of enantiomers with high resolution |

X-ray Crystallography for Absolute Configuration and Solid-State Analysis

While chromatographic methods can determine the enantiomeric purity of a sample, they generally cannot establish the absolute configuration (the actual three-dimensional arrangement of atoms) of the enantiomers. X-ray crystallography is the definitive technique for unambiguously determining the absolute configuration of a chiral molecule. nih.gov

The method requires a single, high-quality crystal of the compound. For this compound, this may involve forming a salt or derivative with a heavy atom to facilitate the analysis (e.g., via reaction with a chiral carboxylic acid to form a diastereomeric salt). The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. nih.gov This map reveals the precise spatial arrangement of every atom, allowing for the assignment of the absolute configuration as either R or S. One study successfully used X-ray analysis of a Boc-derivative to determine the absolute configuration of a chiral trifluoromethylated amine. acs.org

Beyond absolute configuration, the crystallographic data provides a wealth of information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), which are crucial for understanding the material's physical properties.

Illustrative Crystallographic Data Table: The following table contains representative, not experimentally determined, data for a chiral organic amine salt.

| Parameter | Value |

| Chemical Formula | C₉H₁₇F₃N⁺ · C₈H₇O₃⁻ (as a mandelate (B1228975) salt) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.1 Å, b = 12.5 Å, c = 25.3 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 1928 ų |

| Z (Molecules/unit cell) | 4 |

| Method of Configuration Determination | Flack Parameter Analysis |

Computational and Theoretical Studies on S 1,1,1 Trifluoro 2 Hexylamine and Its Conformational Landscape

Quantum Chemical Investigations

Quantum chemical calculations are at the forefront of molecular-level investigations, providing detailed information about electronic structure and energy. For a molecule like (S)-1,1,1-Trifluoro-2-hexylamine, these methods can elucidate the effects of the electron-withdrawing trifluoromethyl group on the adjacent chiral amine center.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. mpg.deacs.orgumn.edu DFT calculations can determine the electronic structure, which is key to understanding the molecule's stability and reactivity. acs.orgnih.gov

Electronic Structure and Reactivity: The electronic properties of trifluoromethylated amines are significantly influenced by the strong electron-withdrawing nature of the CF3 group. This affects the basicity of the amine and the distribution of electron density across the molecule. nih.gov DFT calculations are used to compute key descriptors of reactivity that are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

HOMO and LUMO: The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. For an amine, the HOMO is typically localized on the nitrogen's lone pair. The presence of the CF3 group is expected to lower the HOMO energy of this compound compared to its non-fluorinated analog, hexylamine (B90201), thus reducing its basicity and nucleophilicity.

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (the HOMO-LUMO gap) is a crucial indicator of chemical stability. researchgate.net A larger energy gap implies higher stability and lower chemical reactivity. nih.gov

Conceptual DFT Descriptors: Parameters like chemical potential (μ), hardness (η), and the Fukui function (f(r)) can be calculated to predict reactive sites for electrophilic and nucleophilic attacks. acs.orgresearchgate.net For this compound, the nitrogen atom would be the primary site for electrophilic attack, while the region around the electron-deficient CF3 group might be susceptible to nucleophilic interaction.

Energetics: DFT methods are also employed to calculate the relative energies of different conformers and the energy barriers for their interconversion. acs.org This information is vital for understanding the molecule's dynamic behavior and which shapes are most likely to be present under given conditions. For instance, calculations can determine the energy cost of rotation around the C1-C2 bond, which is influenced by steric and electronic interactions between the trifluoromethyl group, the amino group, and the hexyl chain.

| Descriptor | Formula | Significance | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability | -9.5 |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | 1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity | 10.7 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency | -4.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | 5.35 |

Ab Initio Calculations for Elucidating Reaction Mechanisms

Ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, offer higher levels of theory and accuracy than standard DFT, albeit at a greater computational expense. researchgate.net These methods are particularly valuable for elucidating complex reaction mechanisms, locating transition states, and calculating activation energies with high precision.

For this compound, ab initio calculations could be used to model its synthesis or subsequent reactions. For example, in a reaction involving the amine group, these calculations can map the potential energy surface, identifying the lowest energy path from reactants to products. annualreviews.org This includes:

Transition State (TS) Searching: Locating the precise geometry and energy of the transition state, which is the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy barrier of the reaction. mdpi.com

Reaction Pathway Analysis: Following the reaction path (Intrinsic Reaction Coordinate) from the transition state down to the reactants and products to confirm the mechanism.

Catalyst Interaction: If the amine is used in a catalyzed reaction, ab initio methods can model the interaction between the amine, the substrate, and the catalyst, providing insights into how the catalyst lowers the activation energy and controls stereoselectivity. nih.gov

Conformational Analysis and Stereochemical Preferences of Trifluoromethylated Amines

The three-dimensional shape of a molecule is critical to its function, especially in a biological context where it must fit into a specific receptor or enzyme active site. Conformational analysis of this compound involves identifying all stable low-energy conformers and understanding the factors that govern their relative populations.

The presence of the bulky and highly electronegative trifluoromethyl group next to the chiral center imposes significant conformational constraints. nih.gov Quantum chemical calculations are used to explore the potential energy surface by systematically rotating the key single bonds (e.g., C-C and C-N bonds).

Key interactions that determine stereochemical preferences include:

Steric Hindrance: Repulsive interactions between the large CF3 group and the hexyl chain or the amine group's hydrogen atoms will disfavor certain conformations.

Dipole-Dipole Interactions: The strong dipole of the C-F bonds will interact with the dipole of the N-H and C-N bonds, influencing the preferred orientation.

Hyperconjugation: Electronic interactions, such as hyperconjugation between the C-H or C-C bonds of the alkyl chain and the antibonding orbitals of the C-F bonds (σ → σ*), can also contribute to conformational stability. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed picture of electronic structure, molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for exploring the behavior of molecules over time, including their interactions with other molecules and their environment. mdpi.com

Exploration of Molecular Interactions and Dynamic Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.comnsf.gov This approach allows for the study of the dynamic behavior of this compound in different environments, such as in solution or interacting with a protein.

An MD simulation could reveal:

Solvation Effects: How solvent molecules (e.g., water) arrange themselves around the amine and how this affects its conformation and the accessibility of the amino and trifluoromethyl groups.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonds formed by the amine group and dipole interactions involving the trifluoromethyl group, when the molecule binds to a target. nsf.gov

Conformational Flexibility: How the molecule flexes and changes its shape over time at a given temperature. This is crucial for understanding how it might adapt its conformation to fit into a binding site (an "induced fit" mechanism).

For chiral molecules, MD simulations are particularly useful for studying chiral recognition, where a receptor or another chiral molecule preferentially binds to one enantiomer over the other. nsf.gov By simulating the interaction of both (S)- and (R)-1,1,1-Trifluoro-2-hexylamine with a chiral environment, one could calculate the difference in binding free energy to predict or explain enantioselectivity. nsf.gov

Computational Spectroscopies for Predictive Analysis

Computational methods can predict various types of spectra, which can be used to verify experimental results or to identify molecules. For this compound, the most relevant would be the prediction of vibrational (infrared and Raman) and NMR spectra.

Theoretical Prediction of NMR, IR, UV-Vis, and Circular Dichroism (CD) Spectra

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data and aid in structural elucidation. nih.gov Density Functional Theory (DFT) is a cornerstone of these computational methods, enabling the calculation of various molecular properties with a high degree of accuracy. nih.govyoutube.com

For predicting Nuclear Magnetic Resonance (NMR) spectra, DFT calculations can determine the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. youtube.com This is achieved by first optimizing the molecule's geometry and then calculating the magnetic shielding for each nucleus. These theoretical values are then referenced against a standard, like tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. nih.gov The presence of the fluorine atom is known to significantly influence the conformational preferences of the molecule, which in turn affects the NMR parameters. sci-hub.boxnih.gov

Infrared (IR) and Vibrational Circular Dichroism (VCD) spectra are predicted by calculating the molecule's vibrational frequencies and their corresponding intensities. nih.gov VCD, being sensitive to chirality, is particularly valuable for determining the absolute configuration of enantiomers. nih.govdntb.gov.ua The theoretical VCD spectrum, when compared with the experimental one, can confirm the (S) configuration of the amine. nih.govdntb.gov.ua The accuracy of these predictions relies on identifying the lowest energy conformers of the molecule, as the final spectrum is a Boltzmann-weighted average of the spectra of individual conformers. nih.gov

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic spectra, such as UV-Vis and electronic Circular Dichroism (CD). nih.govyoutube.com These calculations provide information on electronic transition energies and strengths. youtube.com For chiral molecules, the predicted CD spectrum, with its characteristic positive or negative Cotton effects, is a powerful tool for assigning the absolute stereochemistry. nih.govresearchgate.net

A representative table of theoretically predictable spectroscopic data for this compound is shown below.

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value Range | Structural Feature |

| ¹H NMR | Chemical Shift (δ) | 3.0 - 4.0 ppm (multiplet) | H-C(2) |

| ¹³C NMR | Chemical Shift (δ) | 120 - 128 ppm (quartet) | CF₃ |

| ¹⁹F NMR | Chemical Shift (δ) | -70 to -80 ppm (doublet) | CF₃ |

| IR | Vibrational Frequency (ν) | 3300 - 3500 cm⁻¹ | N-H stretching |

| IR | Vibrational Frequency (ν) | 1100 - 1350 cm⁻¹ | C-F stretching |

| UV-Vis | Wavelength (λ_max) | ~200 - 220 nm | n → σ* transition |

| Circular Dichroism | Cotton Effect | Wavelength dependent sign | Chiral center at C(2) |

Mechanistic Insights from Theoretical Studies

Elucidation of Reaction Pathways and Transition States in Asymmetric Synthesis

The asymmetric synthesis of chiral trifluoromethylated amines is a challenging yet crucial process in medicinal chemistry. rsc.org Theoretical studies are instrumental in understanding the mechanisms that govern the stereoselectivity of these reactions. chemrxiv.org For instance, in the asymmetric reduction of a trifluoromethyl ketone precursor to form this compound, computational modeling can map out the entire reaction pathway. acs.org

By calculating the energies of the transition states leading to the (S) and (R) products, chemists can predict the enantiomeric excess (ee) of a reaction. caltech.edu The stereochemical outcome is determined by the difference in the Gibbs free energy of these diastereomeric transition states. A larger energy gap corresponds to higher selectivity. caltech.edu These computational models allow for the detailed examination of non-covalent interactions between the substrate and the chiral catalyst, such as hydrogen bonds and steric hindrance, which are often the key to achieving high enantioselectivity. rsc.org

For example, studies on the asymmetric synthesis of other chiral amines have shown that even achiral components, like counterions, can play a critical role in the catalyst's performance by altering the shape and size of the ligand-counterion cavity. acs.org Computational analysis helps to identify these subtle but crucial interactions, providing a rational basis for the observed experimental outcomes. acs.org

In Silico Design and Optimization of Catalytic Systems

The insights gained from mechanistic studies fuel the in silico design of new and improved catalysts. chemrxiv.orgnih.govchemrxiv.org This computational approach to catalyst development can dramatically accelerate the discovery process, making it more efficient than traditional experimental screening. researchgate.netresearchgate.net The general workflow involves creating a computational model of a known catalyst and then generating a virtual library of modified catalysts by altering substituents on the ligand. chemrxiv.orgresearchgate.net

These virtual catalysts are then screened computationally to predict their effectiveness. chemrxiv.orgnih.gov By calculating the energy barriers of the key enantioselective step for each catalyst, researchers can identify promising candidates for synthesis and experimental testing. researchgate.netresearchgate.net This iterative cycle of computational prediction and experimental validation allows for the rapid optimization of catalyst structure to achieve higher yield and enantioselectivity. chemrxiv.orgresearchgate.net

The development of computational pipelines, often incorporating machine learning, is becoming increasingly sophisticated. chemrxiv.orgchemrxiv.org These tools can handle large datasets of molecules and reactions, identifying subtle correlations between catalyst structure and performance that might be missed by human intuition alone. chemrxiv.org Such data-driven approaches are poised to revolutionize the design of catalytic systems for the synthesis of complex chiral molecules like this compound. chemrxiv.org

Research Applications of S 1,1,1 Trifluoro 2 Hexylamine As a Chiral Building Block

Integration into Stereoselective Synthetic Pathways

(S)-1,1,1-Trifluoro-2-hexylamine is a key component in stereoselective synthesis, where the controlled formation of a specific stereoisomer is crucial. Its inherent chirality is transferred to new molecules, guiding the stereochemical outcome of reactions. For instance, it can be utilized in diastereoselective reactions where its chiral center influences the creation of new stereocenters in the product. A notable application is in the Julia-Kocienski olefination, a method for creating carbon-carbon double bonds with high stereoselectivity for the trans-isomer. organic-chemistry.org By using specific bases like potassium or sodium hexamethyldisilazide, this reaction can proceed with good yields and stereoselectivity. organic-chemistry.org Another example is its use in crystallization-induced asymmetric transformations, where it can help to generate a desired anomer with high purity. nih.gov

Precursor for Advanced Chiral Fluorinated Architectures

The presence of the trifluoromethyl group makes this compound an attractive starting material for the synthesis of more complex chiral fluorinated molecules. nih.gov These molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability and altered electronic characteristics.

Synthesis of Enantiopure α- and β-Trifluoromethylated Amino Acids and Analogues

This compound can serve as a precursor for the synthesis of enantiopure α- and β-trifluoromethylated amino acids. These unnatural amino acids are valuable components for creating peptides with enhanced properties. mdpi.com For example, the trifluoromethyl group can influence the conformation and proteolytic stability of peptides. mdpi.com Synthetic strategies often involve the transformation of the amine functionality and the alkyl chain to introduce the carboxylic acid moiety characteristic of amino acids. One approach involves the nucleophilic trifluoromethylation of esters to form trifluoromethyl ketones, which are versatile intermediates. beilstein-journals.orgnih.gov These ketones can then be further elaborated into the desired amino acid structures. nih.gov

Formation of Trifluoromethylated Heterocyclic Compounds

Trifluoromethylated heterocyclic compounds are prevalent in pharmaceuticals and agrochemicals. researchgate.netresearchgate.net this compound can be a key starting material for the synthesis of these important molecular scaffolds. The amine group can participate in cyclization reactions to form a variety of nitrogen-containing heterocycles. researchgate.net The trifluoromethyl group often directs the regioselectivity of these reactions and can influence the final properties of the heterocyclic product. researchgate.net For example, it can be used in the synthesis of trifluoromethylated pyridines, pyrroles, and pyrazoles. researchgate.netnih.gov

Role in the Development of Chiral Catalysts and Ligands

Chiral ligands are essential for asymmetric catalysis, a field that has been recognized with a Nobel Prize for its importance in producing enantiopure compounds. sigmaaldrich.com this compound can be incorporated into the structure of chiral ligands. sigmaaldrich.com The steric and electronic properties of the trifluoromethyl group can significantly influence the efficacy and selectivity of the resulting metal-ligand catalysts in asymmetric reactions such as hydrogenations, cross-couplings, and hydroformylations. sigmaaldrich.comsolvias.com The development of novel chiral ligands is an active area of research, with a focus on creating more efficient and selective catalysts for a wide range of chemical transformations. dntb.gov.ua

Contribution to Molecular Recognition and Supramolecular Chemistry

The specific three-dimensional structure and electronic properties of molecules derived from this compound make them interesting candidates for studies in molecular recognition and supramolecular chemistry. The trifluoromethyl group can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for the assembly of well-defined supramolecular architectures. These interactions are also fundamental to how molecules recognize and bind to each other, a key principle in biological systems and in the design of synthetic receptors. The synergistic effect of chiral and achiral ligands can be harnessed to direct the chiral self-assembly of inorganic materials into hierarchical superstructures. nih.gov

Influence on Stereoelectronic Properties in Designed Molecules

The term "stereoelectronic effects" refers to the influence of the spatial arrangement of electrons in a molecule on its properties and reactivity. imperial.ac.uk The introduction of the trifluoromethyl group from this compound into a molecule has a profound impact on its stereoelectronic properties. The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution within the molecule, affecting its reactivity, conformation, and physical properties. nih.gov For example, it can stabilize certain conformations through hyperconjugative interactions. researchgate.net Understanding and harnessing these stereoelectronic effects are critical for the rational design of molecules with specific functions, from pharmaceuticals to advanced materials. nih.govresearchgate.net

Future Research Trajectories and Emerging Methodologies for S 1,1,1 Trifluoro 2 Hexylamine

Development of Eco-Friendly and Sustainable Synthetic Protocols

The chemical industry is increasingly focusing on developing environmentally benign synthetic methods to minimize waste and reduce the use of hazardous materials. For the synthesis of trifluoromethylated amines, this includes exploring solvent-free reaction conditions and the use of sustainable reagents and catalysts.

One promising approach is the use of mechanochemistry, where mechanical force, rather than solvents, is used to drive chemical reactions. A recent study demonstrated a one-pot mechanochemical synthesis of trifluoromethyl arenes from aromatic amines using nanocellulose as a green reaction medium. acs.org This method avoids bulk solvents and utilizes a renewable resource. Future research could adapt this strategy for the synthesis of chiral aliphatic amines like (S)-1,1,1-Trifluoro-2-hexylamine, potentially by using chiral auxiliaries or catalysts that are effective under solvent-free conditions.

Another avenue is the development of catalytic systems that are more sustainable. This includes replacing stoichiometric reagents with catalytic ones and using earth-abundant metals instead of precious metals. For instance, methods for the direct N-trifluoromethylation of amines using reagents like CF₃SO₂Na offer a more atom-economical approach. rsc.org The development of enantioselective versions of such reactions would be a significant step forward.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Solvent Use | Often requires large volumes of organic solvents. | Aims for solvent-free conditions or the use of green solvents (e.g., water, ionic liquids). |

| Reagents | May use stoichiometric and hazardous reagents. | Employs catalytic amounts of reagents and seeks to use non-toxic, renewable starting materials. |

| Energy Consumption | Can be energy-intensive due to heating and cooling cycles. | Explores energy-efficient methods like mechanochemistry and ambient temperature reactions. |

| Waste Generation | Often produces significant amounts of by-products and waste. | Designed for high atom economy, minimizing waste. |

Advancements in Flow Chemistry for Trifluoromethylated Amine Production

Flow chemistry, or continuous manufacturing, is a paradigm shift in chemical synthesis, moving from traditional batch reactors to continuous-flow systems. youtube.com This technology offers numerous advantages for the production of trifluoromethylated amines, including enhanced safety, improved heat and mass transfer, and the potential for automation and seamless scale-up. youtube.com

The synthesis of chiral amines has been successfully demonstrated in continuous flow systems, often utilizing immobilized enzymes or chiral catalysts. acs.orgnih.govwhiterose.ac.uk For example, the continuous flow synthesis of chiral amines using immobilized ω-transaminases has been achieved with high enantioselectivity and productivity. acs.orgnih.gov These systems allow for easy separation of the catalyst from the product stream, enabling catalyst recycling and reducing downstream processing. nih.gov

More specifically, the synthesis of trifluoromethylated heterocycles has been optimized in flow, demonstrating that reactions can be performed at higher temperatures and pressures than in batch, leading to significantly increased reaction rates and yields. acs.org Future work will likely focus on developing continuous-flow processes for the enantioselective synthesis of aliphatic trifluoromethylated amines like this compound. This could involve the design of novel immobilized chiral catalysts that are stable and efficient under flow conditions.

Key Advantages of Flow Chemistry for Amine Synthesis:

Enhanced Safety: The small reactor volumes minimize the risks associated with highly reactive or hazardous reagents. youtube.com

Precise Control: Allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and yield. youtube.com

Scalability: Scaling up production is achieved by running the system for longer periods or by numbering up reactors, which is often more straightforward than scaling up batch reactors. youtube.com

Integration: Flow systems can be easily integrated with in-line purification and analysis, streamlining the entire manufacturing process. youtube.com

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by accelerating reaction discovery and optimization. youtube.comnih.gov These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new transformations. nih.govnih.gov

In the context of synthesizing this compound, AI and ML can be applied in several ways:

Reaction Prediction: ML models can be trained on existing reaction data to predict the feasibility and potential yields of new synthetic routes to chiral trifluoromethylated amines. nih.gov This can help chemists prioritize experiments and avoid unpromising pathways.

Optimization of Reaction Conditions: AI-driven algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, and reagent concentrations) to identify the optimal conditions for yield and enantioselectivity. nih.govnih.govchemrxiv.org This has been demonstrated for the optimization of a photoredox amine synthesis in a continuous flow setup. nih.govnih.govchemrxiv.org

Discovery of New Reactions: By learning the underlying rules of chemical reactivity, AI can propose entirely new reactions and catalytic systems. nih.gov This could lead to the discovery of novel and more efficient methods for introducing the trifluoromethyl group enantioselectively.

The integration of AI with automated synthesis platforms, such as flow chemistry systems, creates a powerful closed-loop system where the AI designs and optimizes reactions, and the robot executes them, generating new data to further refine the AI models. nih.gov

Bio- and Chemoenzymatic Synthetic Approaches for Chiral Fluorinated Amines

Biocatalysis and chemoenzymatic synthesis are highly attractive strategies for the production of enantiomerically pure compounds due to the high selectivity and mild reaction conditions of enzymes. rsc.org The development of enzymatic methods for the synthesis of chiral fluorinated amines is a rapidly growing field. acs.orgnih.gov

Recent breakthroughs include the development of engineered enzymes, such as variants of cytochrome c, for the asymmetric synthesis of α-trifluoromethyl amines via N-H carbene insertion. acs.orgnih.gov This biocatalytic approach offers a sustainable and efficient route to these valuable compounds. Furthermore, chemoenzymatic cascades have been established for the enantioselective synthesis of chiral α-mono- and difluoromethyl amines from simple starting materials. acs.org

Aldolases are another class of enzymes that have shown promise in the synthesis of chiral organofluorines. nih.gov By using fluoropyruvate as a substrate, these enzymes can catalyze the formation of carbon-carbon bonds with high stereocontrol, providing access to a range of fluorinated building blocks. nih.gov These can then be converted to chiral fluoro-amino acids and other valuable compounds. nih.gov

Table 2: Examples of Enzymes in Chiral Fluorinated Amine Synthesis

| Enzyme Class | Reaction Type | Substrates | Products | Reference |

| Engineered Cytochrome c | Asymmetric N-H Carbene Insertion | Aryl amines, 2-diazotrifluoropropanoates | Enantioenriched α-trifluoromethyl amines | acs.org, nih.gov |

| ω-Transaminase | Asymmetric Amination | Ketones, Amine donors | Chiral amines | acs.org |

| Aldolases | Aldol Addition | Fluoropyruvate, Aldehydes | Chiral α-fluoroacids and esters | nih.gov |

Future research will likely focus on expanding the toolbox of enzymes capable of performing fluorination and related reactions, as well as engineering these enzymes for improved activity, stability, and substrate scope.

Exploration of New Reactivity and Mechanistic Paradigms in Organofluorine Chemistry

A fundamental understanding of the unique effects of fluorine on chemical reactivity is essential for the development of new synthetic methods. rsc.orgrsc.org The high electronegativity and small size of the fluorine atom can dramatically influence the properties of a molecule, often leading to unexpected reactivity compared to non-fluorinated analogues. rsc.orgrsc.org

Current research is exploring new ways to form carbon-fluorine bonds and to introduce trifluoromethyl groups. This includes the development of novel fluorinating reagents and the use of transition metal catalysis to achieve previously inaccessible transformations. chinesechemsoc.orgoup.com For example, palladium-catalyzed fluoroamination of styrenes using N-fluorobenzenesulfonimide (NFSI) as both a nitrogen and fluorine source represents a conceptually new approach. oup.com

Mechanistic studies are crucial for understanding and optimizing these new reactions. The mechanism of electrophilic fluorination, for instance, is still a topic of debate, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the specific reagents and substrates. wikipedia.orgacs.org A deeper understanding of these mechanisms will enable the rational design of more efficient and selective fluorination reactions.

Future research in this area will likely focus on:

C-H Fluorination: The direct, selective conversion of C-H bonds to C-F bonds is a major goal in organofluorine chemistry as it avoids the need for pre-functionalized substrates. cas.cn

Asymmetric Fluorination: The development of new chiral catalysts and reagents for enantioselective fluorination reactions remains a high priority.

Novel Fluoroalkylation Methods: The discovery of new ways to introduce fluoroalkyl groups, such as the trifluoromethyl group, into organic molecules under mild and controlled conditions is an active area of research.

These fundamental investigations will undoubtedly lead to new and improved synthetic routes to complex chiral molecules like this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.